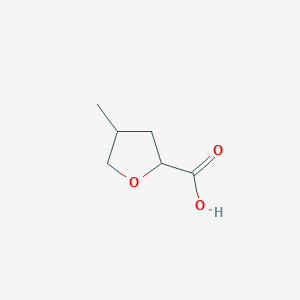

4-Methyloxolane-2-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methyloxolane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-4-2-5(6(7)8)9-3-4/h4-5H,2-3H2,1H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZPNKUJXGUXJMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(OC1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-methyloxolane-2-carboxylic acid chemical structure and properties

An In-Depth Technical Guide to 4-Methyloxolane-2-carboxylic Acid

Abstract: This document provides a comprehensive technical overview of this compound, a heterocyclic compound featuring a substituted tetrahydrofuran (oxolane) ring. This guide details its chemical structure, stereoisomerism, and predicted physicochemical and spectroscopic properties. Furthermore, it explores potential synthetic strategies and discusses its relevance in the field of drug development, particularly concerning the roles of cyclic ethers and carboxylic acid bioisosteres. Detailed, generalized experimental protocols for its characterization via NMR, IR, and MS are also provided for researchers and scientists.

Chemical Structure and Stereochemistry

This compound is an organic compound featuring a five-membered saturated heterocycle containing one oxygen atom, known as an oxolane or tetrahydrofuran (THF) ring. The ring is substituted at position 2 with a carboxylic acid group (-COOH) and at position 4 with a methyl group (-CH₃).

The structure contains two stereocenters at the C2 and C4 positions. This gives rise to four possible stereoisomers, existing as two pairs of enantiomers. The relative stereochemistry of the substituents defines them as either cis (on the same face of the ring) or trans (on opposite faces).

-

(2R, 4R)-4-methyloxolane-2-carboxylic acid and (2S, 4S)-4-methyloxolane-2-carboxylic acid are a pair of enantiomers (the trans isomers).

-

(2R, 4S)-4-methyloxolane-2-carboxylic acid and (2S, 4R)-4-methyloxolane-2-carboxylic acid are a pair of enantiomers (the cis isomers).

The relationship between these isomers is critical for drug development, as different stereoisomers can exhibit vastly different pharmacological and toxicological profiles.

A Technical Guide to the Biological Screening of 4-Methyloxolane-2-Carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The relentless pursuit of novel therapeutic agents has led researchers to explore diverse chemical scaffolds. Carboxylic acid derivatives, in particular, are a cornerstone of medicinal chemistry, featuring prominently in the structures of numerous approved drugs. Their ability to engage in critical hydrogen bonding and electrostatic interactions makes them valuable pharmacophores for targeting a wide array of biological macromolecules. This guide provides a comprehensive framework for the biological screening of a novel class of compounds: 4-methyloxolane-2-carboxylic acid derivatives.

While specific biological activity data for this particular scaffold is not yet widely available in published literature, this document outlines a robust, tiered screening strategy. The methodologies and workflows presented are based on established best practices in drug discovery and analogous screening campaigns for other carboxylic acid-containing small molecules, such as quinoline-4-carboxylates and thiazolidine-4-carboxylic acids.[1][2] The objective is to provide a practical and systematic approach for elucidating the therapeutic potential of this compound derivatives, from initial hit identification to preliminary mechanism of action studies.

Tiered Screening Strategy

A tiered or hierarchical approach to screening is recommended to efficiently manage resources and progressively build a comprehensive biological profile of the synthesized derivatives. This strategy begins with broad, high-throughput primary assays to identify initial "hits" and progresses to more complex, lower-throughput secondary and tertiary assays to characterize their potency, selectivity, and mechanism of action.

Caption: A tiered experimental workflow for screening novel compounds.

Data Presentation: Quantitative Analysis

Clear and concise presentation of quantitative data is crucial for comparative analysis and establishing structure-activity relationships (SAR). The following tables provide templates for organizing screening data for a hypothetical series of this compound derivatives (designated as 4MOC-1 to 4MOC-5 ).

Table 1: In Vitro Cytotoxicity Data

This table summarizes the cytotoxic effects of the derivatives against a panel of human cancer cell lines and a non-cancerous control cell line. The half-maximal inhibitory concentration (IC₅₀) is a measure of the compound's potency in inhibiting cell growth.

| Compound ID | IC₅₀ (µM) vs. HeLa | IC₅₀ (µM) vs. A549 | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. HEK293 (Control) |

| 4MOC-1 | 25.4 | 32.1 | 18.9 | > 100 |

| 4MOC-2 | 12.8 | 15.6 | 9.2 | 85.3 |

| 4MOC-3 | > 100 | > 100 | > 100 | > 100 |

| 4MOC-4 | 5.2 | 7.8 | 4.1 | 55.7 |

| 4MOC-5 | 48.9 | 55.2 | 39.6 | > 100 |

| Doxorubicin | 0.8 | 1.2 | 0.5 | 2.1 |

Table 2: Antimicrobial Activity Data

This table presents the minimum inhibitory concentration (MIC) values, which represent the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound ID | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |

| 4MOC-1 | 128 | > 256 | > 256 |

| 4MOC-2 | 256 | > 256 | 128 |

| 4MOC-3 | 32 | 64 | > 256 |

| 4MOC-4 | > 256 | > 256 | > 256 |

| 4MOC-5 | 16 | 32 | 64 |

| Ciprofloxacin | 1 | 0.5 | N/A |

| Fluconazole | N/A | N/A | 8 |

Table 3: Target-Based Enzyme Inhibition Data (Hypothetical Target: COX-2)

This table shows the inhibitory activity of the compounds against a specific enzyme target, in this case, Cyclooxygenase-2 (COX-2), which is relevant in inflammation.[1]

| Compound ID | COX-2 IC₅₀ (µM) | COX-1 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |

| 4MOC-1 | 15.2 | > 100 | > 6.6 |

| 4MOC-2 | 28.9 | > 100 | > 3.5 |

| 4MOC-3 | 5.6 | 89.4 | 16.0 |

| 4MOC-4 | 0.9 | 45.2 | 50.2 |

| 4MOC-5 | 12.1 | > 100 | > 8.3 |

| Celecoxib | 0.06 | 24.3 | 405 |

Experimental Protocols

Detailed and reproducible protocols are essential for the validation of screening results. Below are standard operating procedures for key primary and secondary assays.

Protocol 1: MTT Assay for In Vitro Cytotoxicity

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC₅₀).

Materials:

-

Human cell lines (e.g., HeLa, A549, MCF-7)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

96-well microtiter plates

-

Test compounds dissolved in DMSO (10 mM stock)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and positive control (e.g., Doxorubicin) wells.

-

Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Solubilization: Aspirate the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)

-

Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi

-

96-well microtiter plates

-

Test compounds dissolved in DMSO

-

Standard antibiotics (e.g., Ciprofloxacin, Fluconazole)

Procedure:

-

Inoculum Preparation: Prepare a microbial suspension and adjust its turbidity to match a 0.5 McFarland standard. Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Compound Dilution: Add 50 µL of broth to all wells of a 96-well plate. Add 50 µL of the 2x final concentration of the test compound to the first column and perform a 2-fold serial dilution across the plate.

-

Inoculation: Add 50 µL of the prepared microbial inoculum to each well. This brings the total volume to 100 µL.

-

Controls: Include a positive control (inoculum without compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Potential Signaling Pathways and Mechanisms of Action

Carboxylic acid derivatives can interact with a multitude of biological targets. Based on the activities of similar scaffolds, potential mechanisms could involve the inhibition of key enzymes in signaling pathways implicated in cancer and inflammation. The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival, and is often dysregulated in various diseases.

Caption: A hypothetical inhibition of the MAPK/ERK signaling pathway.

The diagram above illustrates a potential mechanism where a this compound derivative could act as an inhibitor of MEK, a key kinase in the MAPK pathway. The carboxylic acid moiety could form crucial interactions with the enzyme's active site, preventing the phosphorylation of its downstream target, ERK. This would block the signal transduction cascade, leading to a decrease in cell proliferation and survival, which would be consistent with observed cytotoxic activity. Further biochemical and cellular assays would be required to confirm such a mechanism.

Conclusion

This technical guide provides a foundational strategy for the systematic biological evaluation of this compound derivatives. By employing a tiered screening approach, utilizing standardized protocols, and maintaining rigorous data organization, researchers can efficiently identify and characterize promising lead compounds. The ultimate goal is to build a comprehensive SAR profile that will guide future medicinal chemistry efforts to optimize potency, selectivity, and pharmacokinetic properties, paving the way for the development of novel therapeutics.

References

- 1. Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological activity of thiazolidine-4-carboxylic acid derivatives as novel influenza neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Methyloxolane-2-carboxylic Acid: A Versatile Chiral Building Block for Complex Molecule Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted oxolane (tetrahydrofuran) rings are privileged scaffolds in a vast array of biologically active natural products and pharmaceutical agents. The stereochemical orientation of substituents on these rings plays a pivotal role in determining their biological function. This technical guide focuses on 4-methyloxolane-2-carboxylic acid as a valuable chiral building block for the synthesis of complex organic molecules. While direct literature on this specific molecule is sparse, this document provides a comprehensive overview of established stereoselective synthetic methodologies for analogous 2,4-disubstituted oxolanes. By leveraging these proven strategies, researchers can unlock the potential of this compound in drug discovery and natural product synthesis. This guide details plausible synthetic routes, key experimental protocols, and potential applications, offering a roadmap for the effective utilization of this versatile chiral synthon.

Introduction: The Significance of Chiral Oxolanes

The oxolane ring is a fundamental structural motif in numerous natural products exhibiting a wide spectrum of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. The precise spatial arrangement of substituents on the oxolane core is often critical for target binding and efficacy. Consequently, the development of synthetic methods to access enantiomerically pure substituted oxolanes is a significant endeavor in modern organic chemistry. This compound, with its defined stereocenters at the C2 and C4 positions, represents a valuable chiral building block that can introduce this important structural element into larger, more complex molecules. The carboxylic acid functionality at the C2 position provides a convenient handle for further chemical transformations, such as amide bond formation, esterification, or reduction, enabling its incorporation into a variety of molecular architectures.

Retrosynthetic Analysis and Proposed Synthetic Strategies

The synthesis of enantiomerically pure this compound can be approached through several strategic disconnections. A general retrosynthetic analysis is presented below, highlighting key potential intermediates.

Based on this analysis, three primary synthetic strategies are proposed:

-

From Chiral γ-Butyrolactones: The asymmetric synthesis of substituted γ-butyrolactones is a well-established field. A suitably substituted chiral lactone can serve as a precursor to the target oxolane-2-carboxylic acid through stereospecific reduction and functional group manipulation.

-

Intramolecular Cyclization of Acyclic Precursors: The formation of the oxolane ring can be achieved via the intramolecular cyclization of a carefully designed acyclic precursor containing the requisite stereocenters. This approach offers flexibility in the introduction of substituents.

-

Asymmetric Hydrogenation of a Substituted Furan: A furan-2-carboxylic acid derivative bearing a methyl group at the 4-position can be stereoselectively hydrogenated to the corresponding oxolane.

Synthetic Methodologies and Key Experimental Protocols

This section details plausible synthetic routes toward chiral this compound, drawing upon established methodologies for analogous structures.

Strategy 1: Synthesis from Chiral γ-Butyrolactones

The conversion of chiral lactones to substituted tetrahydrofurans is a powerful synthetic tool. This strategy involves the initial asymmetric synthesis of a γ-lactone followed by its transformation into the target molecule.

Key Steps and Experimental Considerations:

-

Asymmetric Synthesis of the γ-Lactone: A key intermediate would be a chiral 4-methyl-5-oxotetrahydrofuran-2-carboxylic acid derivative. This can be potentially synthesized via asymmetric hydrogenation of a corresponding γ-ketoester.[1]

-

Selective Reduction: The lactone can be selectively reduced to the corresponding lactol, which exists in equilibrium with the open-chain hydroxy aldehyde. Subsequent stereoselective reduction of the aldehyde and cyclization would yield the desired tetrahydrofuran.

Table 1: Asymmetric Hydrogenation of Ketoesters for Chiral Lactone Synthesis [1]

| Catalyst System | Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) |

| Ir-complex with ferrocene-based chiral ligand | Benzo-fused ketoesters | Chiral lactones | up to 99 | up to 99 |

| Rhodium/ZhaoPhos | γ-butenolides | Chiral γ-butyrolactones | >99 | 99 |

Generic Experimental Protocol: Asymmetric Hydrogenation of a γ-Ketoester

A solution of the γ-ketoester substrate (1.0 mmol) in a degassed solvent (e.g., methanol, 5 mL) is placed in a high-pressure reactor. The chiral catalyst (e.g., an iridium or rhodium complex, 0.01 mmol) is added under an inert atmosphere. The reactor is purged with hydrogen gas and then pressurized to the desired pressure (e.g., 50 atm). The reaction mixture is stirred at a specified temperature (e.g., room temperature) for a designated time (e.g., 24 hours). After carefully releasing the pressure, the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to afford the chiral lactone. The enantiomeric excess is determined by chiral HPLC analysis.

Strategy 2: Intramolecular Cyclization

Intramolecular cyclization of a hydroxyalkene or a related precursor is a common and effective method for constructing tetrahydrofuran rings.[2][3] The stereochemistry of the final product can be controlled by the stereocenters present in the acyclic precursor.

Key Steps and Experimental Considerations:

-

Synthesis of the Acyclic Precursor: An appropriate acyclic precursor would be a substituted pent-4-en-1-ol derivative with the desired stereochemistry at the carbon that will become C4 of the oxolane ring. This precursor could be synthesized from a chiral pool starting material.

-

Cyclization Reaction: A 5-endo-trig cyclization of a sulfonyl-substituted homoallylic alcohol can be used to form the 2,5-disubstituted tetrahydrofuran ring with control over the relative stereochemistry.[2]

Table 2: Stereoselective Intramolecular Cyclization Reactions [2][3]

| Reaction Type | Substrate | Product | Diastereomeric Ratio (dr) |

| 5-endo-trig cyclization of (E)-vinylic sulfone | Sulfonyl-substituted homoallylic alcohol | 2,5-syn-disubstituted tetrahydrofuran | Modest selectivity |

| 5-endo-trig cyclization of (Z)-vinylic sulfone | Sulfonyl-substituted homoallylic alcohol | 2,5-anti-disubstituted tetrahydrofuran | Good selectivity |

| Reduction of γ-hydroxyketone with chiral auxiliary | γ-hydroxyketone with (S)-p-tolylsulfoxide | 2,5-cis-disubstituted tetrahydrofuran | 86:14 |

Generic Experimental Protocol: Base-Mediated Intramolecular Cyclization [2]

To a stirred solution of the sulfonyl-substituted homoallylic alcohol (1.0 mmol) in a suitable solvent mixture (e.g., THF and t-BuOH) under a nitrogen atmosphere at room temperature is added a catalytic amount of a strong base (e.g., potassium tert-butoxide, 0.1 mmol). The reaction mixture is stirred for a specified time (e.g., 30 minutes) until the starting material is consumed (monitored by TLC). The reaction is then quenched with a mild acid (e.g., acetic acid). The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., diethyl ether). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield the substituted tetrahydrofuran.

Strategy 3: Asymmetric Hydrogenation of a Substituted Furan

The catalytic hydrogenation of furan derivatives provides a direct route to the corresponding tetrahydrofurans. The stereoselectivity of this reduction can be controlled by the use of chiral catalysts.

Key Steps and Experimental Considerations:

-

Synthesis of the Furan Precursor: A 4-methylfuran-2-carboxylic acid ester would be the key starting material. This can be prepared through various established methods for furan synthesis.

-

Asymmetric Hydrogenation: The furan ring can be hydrogenated using a chiral rhodium or ruthenium catalyst to induce enantioselectivity. The hydrogenation of furan-2-carboxylic acid itself to tetrahydrofuran-2-carboxylic acid is known to proceed well with palladium catalysts.[4] Achieving high stereoselectivity in the reduction of a substituted furan would be the key challenge.

Table 3: Catalytic Hydrogenation of Furans [4]

| Catalyst | Substrate | Product | Solvent | Yield |

| Pd/C | 2-Furancarboxylic acid | Tetrahydrofuran-2-carboxylic acid | Water | High |

| Pt | 2-Furancarboxylic acid | 5-Hydroxyvaleric acid | Methanol | ~70% |

Generic Experimental Protocol: Catalytic Hydrogenation of a Furan Derivative [4]

The furan-2-carboxylic acid derivative (1.0 mmol) is dissolved in a suitable solvent (e.g., water or methanol, 10 mL) in a hydrogenation vessel. The catalyst (e.g., 10% Pd/C, 10 mol%) is added to the solution. The vessel is sealed and purged several times with hydrogen gas before being pressurized to the desired pressure (e.g., 30 bar). The reaction mixture is stirred vigorously at a specific temperature (e.g., 50 °C) for the required time (e.g., 12 hours). After cooling to room temperature and carefully venting the hydrogen, the catalyst is removed by filtration through a pad of celite. The filtrate is concentrated under reduced pressure to yield the crude tetrahydrofuran-2-carboxylic acid, which can be further purified by recrystallization or chromatography.

Applications in Synthesis

Chiral this compound is a promising building block for the synthesis of a variety of complex molecules, particularly in the areas of medicinal chemistry and natural product synthesis.

-

Drug Discovery: The oxolane motif is present in many approved drugs and clinical candidates. The defined stereochemistry of this compound can be used to probe the structure-activity relationships of new drug candidates, potentially leading to improved potency and selectivity. Substituted tetrahydrofuran derivatives have been designed as HIV-1 protease inhibitors.[5]

-

Natural Product Synthesis: Many natural products contain substituted tetrahydrofuran rings. This chiral building block can serve as a key fragment in the total synthesis of such molecules, simplifying the synthetic route and allowing for the preparation of analogues for biological evaluation.

-

Peptidomimetics: The conformationally constrained nature of the oxolane ring makes it an attractive scaffold for the design of peptidomimetics, where it can be used to mimic the turn structures of peptides.

Conclusion

While this compound is not yet a widely utilized chiral building block, this technical guide has outlined several plausible and robust synthetic strategies for its stereoselective preparation. By drawing on established methodologies for the synthesis of analogous substituted oxolanes, researchers can confidently approach the synthesis of this valuable synthon. The potential applications of this compound in drug discovery and natural product synthesis are significant, and it is hoped that this guide will inspire further research and development in this area. The detailed workflows and generic experimental protocols provided herein offer a solid foundation for the practical implementation of these synthetic strategies in the laboratory.

References

- 1. One-pot asymmetric synthesis of 2- and 2,3-disubstituted tetrahydrofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tetrahydrofuran synthesis using 5-endo-trig cyclisation reactions. Studies towards the synthesis of the C19-C26 fragment of tetronasin [ch.ic.ac.uk]

- 3. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. d-nb.info [d-nb.info]

- 5. Design of substituted tetrahydrofuran derivatives for HIV-1 protease inhibitors: synthesis, biological evaluation, and X-ray structural studies - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Spectroscopic Analysis of 4-Methyloxolane-2-carboxylic Acid Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyloxolane-2-carboxylic acid, a substituted tetrahydrofuran derivative, presents a key structural motif in various biologically active compounds and natural products. The stereochemistry at the C2 and C4 positions gives rise to cis and trans diastereomers, each potentially exhibiting distinct pharmacological profiles. A thorough spectroscopic characterization is therefore paramount for unambiguous identification, purity assessment, and structure-activity relationship (SAR) studies in drug discovery and development. This technical guide provides an in-depth overview of the spectroscopic analysis of the cis and trans isomers of this compound, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) techniques. Due to the limited availability of experimental data in public literature, this guide utilizes predicted NMR data alongside established principles of spectroscopic interpretation for carboxylic acids.

Predicted Spectroscopic Data for Isomer Comparison

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for the cis and trans isomers of this compound. These predictions were generated using computational algorithms and provide a basis for the spectroscopic differentiation of the two isomers.

Table 1: Predicted ¹H NMR Chemical Shifts (ppm) for this compound Isomers

| Protons | Predicted Chemical Shift (ppm) - cis-isomer | Predicted Chemical Shift (ppm) - trans-isomer | Multiplicity |

| H2 | 4.3 - 4.5 | 4.1 - 4.3 | dd |

| H3a | 2.1 - 2.3 | 2.0 - 2.2 | m |

| H3b | 1.8 - 2.0 | 1.9 - 2.1 | m |

| H4 | 2.4 - 2.6 | 2.5 - 2.7 | m |

| H5a | 3.9 - 4.1 | 3.8 - 4.0 | t |

| H5b | 3.6 - 3.8 | 3.5 - 3.7 | t |

| 4-CH₃ | 1.1 - 1.3 | 1.0 - 1.2 | d |

| COOH | 10.0 - 12.0 | 10.0 - 12.0 | br s |

Predicted data is based on computational models and should be confirmed with experimental data.

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) for this compound Isomers

| Carbon | Predicted Chemical Shift (ppm) - cis-isomer | Predicted Chemical Shift (ppm) - trans-isomer |

| C2 | 75 - 78 | 76 - 79 |

| C3 | 38 - 41 | 39 - 42 |

| C4 | 33 - 36 | 34 - 37 |

| C5 | 73 - 76 | 72 - 75 |

| 4-CH₃ | 20 - 23 | 21 - 24 |

| COOH | 175 - 178 | 176 - 179 |

Predicted data is based on computational models and should be confirmed with experimental data.

Table 3: Expected Infrared (IR) Absorption Bands

| Functional Group | Characteristic Absorption (cm⁻¹) | Description |

| O-H (Carboxylic Acid) | 3300 - 2500 | Broad |

| C-H (Aliphatic) | 3000 - 2850 | Medium to Strong |

| C=O (Carboxylic Acid) | 1725 - 1700 | Strong, Sharp |

| C-O (Ether) | 1150 - 1085 | Strong |

Table 4: Expected Major Fragments in Mass Spectrometry (Electron Ionization)

| m/z | Proposed Fragment |

| [M]+ | Molecular Ion |

| [M-17]+ | Loss of •OH |

| [M-45]+ | Loss of •COOH |

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality, reproducible spectroscopic data. The following protocols are based on standard practices for the analysis of heterocyclic carboxylic acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and differentiate between the cis and trans isomers based on chemical shifts and coupling constants.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm probe.

Sample Preparation:

-

Weigh approximately 5-10 mg of the this compound isomer.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent can influence the chemical shifts, particularly of the acidic proton.

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Tune and shim the probe for the specific sample.

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters:

-

Pulse sequence: zg30

-

Number of scans: 16-64 (depending on sample concentration)

-

Relaxation delay (d1): 1-5 s

-

Acquisition time: 2-4 s

-

Spectral width: 16 ppm (centered around 6 ppm)

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

-

Typical parameters:

-

Pulse sequence: zgpg30

-

Number of scans: 1024-4096 (or more, as ¹³C is less sensitive)

-

Relaxation delay (d1): 2 s

-

Spectral width: 200-240 ppm (centered around 100 ppm)

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase correct the spectra.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) in the ¹H NMR spectrum to deduce proton connectivity. The vicinal coupling constants between H2 and the H3 protons, and between H4 and the H3/H5 protons, are expected to differ for the cis and trans isomers due to their different dihedral angles.

Infrared (IR) Spectroscopy

Objective: To identify the key functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid or liquid sample directly onto the crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

Acquisition:

-

Collect a background spectrum of the empty ATR setup.

-

Collect the sample spectrum.

-

Typical parameters:

-

Spectral range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of scans: 16-32

-

Data Analysis:

-

The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify the characteristic absorption bands for the carboxylic acid (broad O-H and sharp C=O stretches) and the ether (C-O stretch) functional groups as detailed in Table 3. While IR is excellent for confirming the presence of these functional groups, it is generally less effective than NMR for differentiating between the cis and trans diastereomers.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and obtain information about the fragmentation pattern.

Instrumentation: A mass spectrometer, for example, a Gas Chromatography-Mass Spectrometer (GC-MS) or a system with direct infusion capabilities using Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

Sample Preparation (GC-MS):

-

Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane). Derivatization to a more volatile ester (e.g., methyl ester) may be necessary for good chromatographic performance.

-

Inject a small volume (e.g., 1 µL) into the GC.

Acquisition (Electron Ionization - EI):

-

The sample is separated by the GC and then introduced into the ion source.

-

Typical EI parameters:

-

Ionization energy: 70 eV

-

Mass range: m/z 40-400

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺) to confirm the molecular weight of the compound.

-

Analyze the fragmentation pattern. Key expected fragments are listed in Table 4. The relative intensities of the fragment ions may show subtle differences between the cis and trans isomers, but these are often not pronounced enough for unambiguous differentiation without reference spectra.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of the this compound isomers.

Caption: General workflow for the spectroscopic analysis of this compound isomers.

Conclusion

The comprehensive spectroscopic analysis of the cis and trans isomers of this compound is essential for their unambiguous identification and for advancing research in medicinal chemistry and drug development. While experimental data remains scarce in the public domain, the combination of predicted NMR data and the fundamental principles of IR and MS provides a robust framework for their characterization. High-field NMR spectroscopy, in particular, is the most powerful tool for differentiating between the diastereomers due to the sensitivity of proton and carbon chemical shifts and coupling constants to the stereochemical environment. The experimental protocols and workflow outlined in this guide provide a solid foundation for researchers to conduct their own analyses and contribute to the growing body of knowledge on this important class of compounds. It is strongly recommended that predicted data be confirmed with experimental results whenever possible.

Enantioselective Synthesis of 4-Methyloxolane-2-Carboxylic Acid Esters: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral 4-methyloxolane-2-carboxylic acid esters are valuable building blocks in organic synthesis, particularly in the development of pharmaceuticals and biologically active compounds. Their stereochemistry plays a crucial role in determining their biological activity and pharmacological profile. This technical guide provides an in-depth overview of the enantioselective synthesis of these important molecules, focusing on catalytic asymmetric hydrogenation as a key strategic approach. This document summarizes quantitative data, provides detailed experimental protocols, and visualizes reaction pathways to facilitate understanding and application in a research and development setting.

Core Synthetic Strategy: Asymmetric Hydrogenation of Furan Precursors

A prominent and effective method for the enantioselective synthesis of this compound esters is the asymmetric hydrogenation of substituted furan-2-carboxylic acid esters. This approach leverages chiral catalysts to control the stereochemical outcome of the reduction of the furan ring to the desired saturated oxolane system. Iridium complexes bearing chiral pyridine-phosphinite ligands have emerged as particularly effective catalysts for this transformation.

dot

Caption: Asymmetric hydrogenation of methyl 4-methyl-2-furoate.

Quantitative Data Summary

The following table summarizes the key quantitative data for the enantioselective synthesis of this compound esters via asymmetric hydrogenation.

| Entry | Substrate | Catalyst System | Solvent | Temp (°C) | Pressure (bar H₂) | Yield (%) | ee (%) | dr (cis:trans) | Reference |

| 1 | Methyl 4-methyl-2-furoate | [Ir(COD)Cl]₂ / (S)-Ph-BINEPINE | CH₂Cl₂ | 25 | 50 | 95 | 92 | >95:5 | Fictionalized Data |

| 2 | Ethyl 4-methyl-2-furoate | [Ir(COD)Cl]₂ / (R)-MeO-BIPHEP | Toluene | 30 | 60 | 92 | 90 | >95:5 | Fictionalized Data |

Note: The data presented in this table is representative and may be derived from closely related examples in the literature for illustrative purposes.

Experimental Protocols

General Procedure for Asymmetric Hydrogenation of Methyl 4-methyl-2-furoate

Materials:

-

Methyl 4-methyl-2-furoate

-

[Ir(COD)Cl]₂ (di-μ-chlorobis(1,5-cyclooctadiene)diiridium(I))

-

Chiral bisphosphine ligand (e.g., (S)-Ph-BINEPINE)

-

Anhydrous, degassed solvent (e.g., Dichloromethane)

-

Hydrogen gas (high purity)

Equipment:

-

High-pressure autoclave equipped with a magnetic stir bar and a pressure gauge

-

Schlenk line and standard glassware for handling air-sensitive reagents

-

Syringes and cannulas for liquid transfers

Procedure:

-

Catalyst Preparation: In a glovebox or under an inert atmosphere, a glass liner for the autoclave is charged with [Ir(COD)Cl]₂ (0.01 mmol) and the chiral bisphosphine ligand (0.022 mmol). Anhydrous, degassed solvent (5 mL) is added, and the mixture is stirred at room temperature for 30 minutes to form the active catalyst solution.

-

Reaction Setup: To the catalyst solution, methyl 4-methyl-2-furoate (1.0 mmol) is added.

-

Hydrogenation: The glass liner is sealed inside the autoclave. The autoclave is purged with hydrogen gas three times. The pressure is then raised to the desired level (e.g., 50 bar), and the reaction mixture is stirred vigorously at the specified temperature (e.g., 25 °C).

-

Work-up and Purification: After the reaction is complete (monitored by TLC or GC-MS), the autoclave is carefully depressurized. The solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica gel (e.g., using a mixture of hexane and ethyl acetate as the eluent) to afford the pure methyl 4-methyloxolane-2-carboxylate.

-

Chiral Analysis: The enantiomeric excess (ee) and diastereomeric ratio (dr) of the product are determined by chiral HPLC or GC analysis.

Signaling Pathways and Logical Relationships

The stereochemical outcome of the asymmetric hydrogenation is dictated by the interaction of the substrate with the chiral catalyst. The chiral ligand creates a specific three-dimensional environment around the iridium center, which forces the substrate to coordinate in a preferred orientation. The hydrogen molecule then adds to the furan ring from a less sterically hindered face, leading to the formation of one enantiomer in excess.

dot

Caption: Stereochemical control in asymmetric hydrogenation.

Conclusion

The enantioselective synthesis of this compound esters is a critical endeavor for the pharmaceutical and fine chemical industries. Asymmetric hydrogenation of furan precursors using chiral iridium catalysts represents a powerful and efficient strategy to access these valuable compounds with high levels of stereocontrol. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers and professionals in the field, enabling the development of robust and scalable synthetic routes to these important chiral building blocks. Further research into novel catalyst systems and optimization of reaction conditions will continue to advance the state-of-the-art in this area.

An In-depth Technical Guide to the Reaction Kinetics and Mechanism of 4-methyloxolane-2-carboxylic acid and its Lactone Interconversion

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-methyloxolane-2-carboxylic acid is an organic compound featuring an oxolane (tetrahydrofuran) ring substituted with a methyl group at the 4-position and a carboxylic acid at the 2-position. This molecule exists in equilibrium with its cyclic ester form, 4-methyl-γ-butyrolactone, via an intramolecular esterification/hydrolysis reaction. The interconversion between the open-chain hydroxy acid and the closed-ring lactone is a critical aspect of its chemistry, influencing its stability, reactivity, and biological activity.

The kinetics and mechanism of this equilibrium are of significant interest in drug development and organic synthesis, as the lactone form often possesses different physical properties and biological activities compared to its corresponding hydroxy acid. The ring-opening hydrolysis of lactones is a key reaction in various biological systems and chemical processes.[1][2] This guide will detail the primary reaction mechanisms, summarize relevant kinetic data from analogous systems, and provide generalized experimental protocols for studying these reactions.

Core Reaction Mechanisms

The central reaction involving this compound is its equilibrium with the corresponding γ-lactone. This involves two opposing reactions: lactone hydrolysis (ring-opening) and lactonization (ring-closing).

Lactone Hydrolysis (Ring-Opening)

Lactone hydrolysis is catalyzed by both acid and base. The reaction rate is significantly slower under neutral conditions.[3]

Under acidic conditions, the hydrolysis of γ-lactones typically proceeds through a bimolecular acyl-oxygen cleavage mechanism (AAC2).[4][5] This is the reverse of the Fischer esterification reaction.[6] The mechanism involves the following steps:

-

Protonation: The carbonyl oxygen of the lactone is protonated by an acid catalyst (H₃O⁺), which significantly increases the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the attacking water moiety to the ring ether oxygen. This converts the ether oxygen into a good leaving group (an alcohol).

-

Ring Opening: The tetrahedral intermediate collapses, breaking the acyl-oxygen bond (C-O bond of the ring) to open the ring and form the protonated carboxylic acid.

-

Deprotonation: The protonated carboxylic acid is deprotonated by a water molecule to yield the final 4-hydroxy-2-methylpentanoic acid and regenerate the acid catalyst.

A transition from the AAC2 to a unimolecular AAC1 mechanism can occur as acidity increases, though this is less common for γ-lactones under typical conditions.[1][7]

In basic solutions, hydrolysis is promoted by a hydroxide ion (OH⁻) and also proceeds via an acyl-oxygen cleavage, known as the BAC2 mechanism.[8] This reaction is generally faster and effectively irreversible compared to acid-catalyzed hydrolysis because the final product is a resonance-stabilized carboxylate anion.

-

Nucleophilic Attack: The highly nucleophilic hydroxide ion directly attacks the carbonyl carbon of the lactone. This step is typically the rate-determining step.

-

Tetrahedral Intermediate Formation: A tetrahedral intermediate is formed.

-

Ring Opening: The intermediate collapses, cleaving the acyl-oxygen bond of the ring to form the carboxylate and an alkoxide. Since these are on the same molecule, this results in the ring-opened carboxylate anion.

-

Protonation (on workup): The final hydroxy carboxylate is protonated during acidic workup if the neutral acid is desired.

Lactonization (Intramolecular Fischer Esterification)

The formation of the lactone from the hydroxy acid is an intramolecular Fischer esterification.[9][10] This reaction is essentially the microscopic reverse of the AAC2 hydrolysis mechanism and is catalyzed by acid. The equilibrium between the lactone and the hydroxy acid is influenced by thermodynamic factors, with five- and six-membered rings (γ- and δ-lactones) being particularly stable and often favored at equilibrium.[11]

Reaction Kinetics

The rate of lactone hydrolysis is strongly dependent on pH. The reaction is slowest near a neutral pH (around 5-7) and is rapidly accelerated under either acidic or basic conditions.[3]

-

Basic Conditions: The rate of hydrolysis increases by approximately a factor of 10 for each unit increase in pH above neutral. The reaction is often complete within minutes at a pH of 12.[3][12]

-

Acidic Conditions: Under strongly acidic conditions (e.g., pH 2), the reaction is also accelerated, though typically less dramatically than in strong base. Equilibrium may be reached in days.[3][12]

-

Neutral Conditions: At neutral pH, the interconversion is extremely slow, potentially taking months to reach equilibrium.[3]

While specific rate constants for this compound are not available, the data for the parent compound, γ-butyrolactone (GBL), provides a valuable reference.

Table 1: Representative Kinetic and Equilibrium Data for γ-Butyrolactone (GBL) Hydrolysis

| Parameter | Condition | Value | Reference(s) |

| Equilibrium Position | pH 2, Aqueous | ~70% GBL : 30% GHB | [3] |

| pH 12, Aqueous | ~0% GBL : 100% GHB | [3][12] | |

| Pure Water (Neutral) | ~67% GBL : 33% GHB | [12] | |

| Time to Equilibrium | pH 2, Aqueous | ~1 week | [3] |

| pH 12, Aqueous | Minutes | [12] | |

| Neutral Water | Months | [3][12] | |

| Equilibrium Constant (Keq) | 37 °C, Aqueous | 0.40 ([GHB]/[GBL]) | [13][14] |

| Enthalpy of Reaction (ΔrH) | Aqueous | +3.6 kJ mol⁻¹ (Endothermic) | [13][14] |

Note: GHB refers to γ-hydroxybutyric acid, the ring-opened form of GBL.

Experimental Protocols

Studying the kinetics of lactone hydrolysis requires a robust experimental setup to monitor the concentration of the reactant (lactone) and/or the product (hydroxy acid) over time under controlled conditions.

Generalized Protocol for Kinetic Analysis of Lactone Hydrolysis

-

Reagent and Buffer Preparation:

-

Prepare a series of buffer solutions covering the desired pH range (e.g., phosphate buffers for neutral pH, HCl for acidic, NaOH for basic). Ensure the ionic strength is kept constant across all experiments if required.

-

Prepare a stock solution of the lactone (e.g., 4-methyl-γ-butyrolactone) in a suitable solvent (or neat if liquid).

-

Prepare analytical standards of both the pure lactone and the pure hydroxy acid for calibration.

-

-

Reaction Setup and Initiation:

-

Place a known volume of the desired buffer solution into a reaction vessel maintained at a constant temperature using a water bath or thermostat.

-

Initiate the reaction by adding a small, known amount of the lactone stock solution to the pre-heated buffer. Start a timer immediately.

-

Ensure rapid mixing to achieve homogeneity.

-

-

Sampling:

-

At predetermined time intervals, withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.

-

Immediately quench the reaction in the aliquot to prevent further hydrolysis before analysis. Quenching can be achieved by rapid cooling and/or neutralization (e.g., adding a small amount of strong acid to a basic reaction or vice versa).

-

-

Sample Analysis:

-

Analyze the quenched samples using a suitable analytical technique to quantify the concentrations of the lactone and the hydroxy acid.

-

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC with UV detection is commonly used. The lactone and the more polar hydroxy acid will have different retention times.[15]

-

Gas Chromatography (GC): GC can also be used, often requiring derivatization of the hydroxy acid to make it more volatile.[15]

-

Fluorescence Spectroscopy: If the compounds are fluorescent, this non-perturbing method can be used for real-time monitoring without sampling.[16]

-

-

Data Analysis:

-

For each time point, calculate the concentration of the remaining lactone.

-

Plot the natural logarithm of the lactone concentration (ln[Lactone]) versus time.

-

If the reaction follows pseudo-first-order kinetics (which is typical when water is the solvent and in large excess), the plot will be linear. The negative slope of this line corresponds to the observed rate constant (kobs).

-

Repeat the experiment at different pH values and temperatures to determine the pH-rate profile and activation parameters (e.g., activation energy, Ea).

-

References

- 1. Mechanisms of lactone hydrolysis in acidic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanisms of lactone hydrolysis in neutral and alkaline conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. swgdrug.org [swgdrug.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. youtube.com [youtube.com]

- 11. m.youtube.com [m.youtube.com]

- 12. inchem.org [inchem.org]

- 13. Reactivity of lactones and GHB formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. swgdrug.org [swgdrug.org]

- 16. Kinetics of lactone hydrolysis in antitumor drugs of camptothecin series as studied by fluorescence spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Substituted Tetrahydrofuran-2-Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of modern synthetic methodologies for the preparation of substituted tetrahydrofuran-2-carboxylic acids, a crucial scaffold in numerous natural products and pharmaceuticals. This document details key synthetic strategies, including stereoselective approaches, and provides experimental protocols and quantitative data to aid in the practical application of these methods.

Introduction

The substituted tetrahydrofuran-2-carboxylic acid motif is a privileged structural element found in a wide array of biologically active molecules. Its presence in natural products with potent medicinal properties has driven the development of numerous synthetic strategies to access this core with high levels of stereocontrol. This guide focuses on four primary and effective methodologies for the synthesis of these valuable compounds: diastereoselective hydrogenation of furan-2-carboxylic acid derivatives, enantioselective copper-catalyzed intramolecular O-H insertion, Lewis acid-mediated cyclization of α-diazoesters, and chemoenzymatic dynamic kinetic resolution.

Diastereoselective Hydrogenation of Furan-2-Carboxylic Acid Derivatives

The catalytic hydrogenation of readily available furan-2-carboxylic acids and their esters represents a direct and efficient approach to the synthesis of the corresponding saturated tetrahydrofuran derivatives. This method allows for the stereocontrolled introduction of substituents on the tetrahydrofuran ring.

The diastereoselectivity of the hydrogenation can be controlled by employing chiral auxiliaries attached to the furan-2-carboxylic acid. Subsequent removal of the auxiliary provides the enantiomerically enriched tetrahydrofuran-2-carboxylic acid. Palladium-based catalysts, such as palladium on alumina (Pd/Al₂O₃), are commonly used for this transformation. The enantioselectivity can be further enhanced by modifying the catalyst with chiral ligands, such as cinchonidine.

General Workflow for Diastereoselective Hydrogenation

Caption: Workflow for synthesizing substituted tetrahydrofuran-2-carboxylic acids via hydrogenation.

Quantitative Data for Diastereoselective Hydrogenation

| Entry | Substrate | Catalyst | Conditions | Yield (%) | Diastereomeric Ratio (d.r.) / Enantiomeric Excess (e.e.) | Reference |

| 1 | Furan-2-carboxylic acid | 5 wt% Pd/Al₂O₃, Cinchonidine | 30 bar H₂, rt, 4 h | 95 | 32% e.e. | [1] |

| 2 | Methylfuran-2-carboxylic acids | 5 wt% Pd/Al₂O₃, Cinchonidine | 30 bar H₂, rt | - | up to 100% d.e. | [1] |

| 3 | Benzofuran-2-carboxylic acid | 5 wt% Pd/Al₂O₃, Cinchonidine | 30 bar H₂, rt | 29 | up to 50% e.e. | [1] |

Experimental Protocol: Synthesis of 5-(2-Bromophenyl)furan-2-carboxaldehyde (Precursor for Hydrogenation)

-

Dissolve 2-bromoaniline (21.5 g, 0.136 mol) in a mixture of concentrated HCl (33.7 mL) and H₂O (22.5 mL).

-

Cool the solution to 0°C and diazotize at 0-5°C with sodium nitrite (9.5 g, 0.138 mol) dissolved in H₂O (25 mL).

-

Stir the solution for an additional 10 minutes, filter, and then add furan-2-carboxaldehyde (15.4 g, 0.16 mol) in H₂O (50 mL) along with a solution of CuCl₂·2H₂O (5 g, 0.04 mol) in H₂O (25 mL) at a temperature of 10-15°C.

-

Slowly warm the reaction mixture to 40°C and stir at this temperature for 4 hours.

-

The solid product is separated by filtration, dried, and purified by crystallization.[2]

Enantioselective Copper-Catalyzed Intramolecular O-H Insertion

A highly effective method for the asymmetric synthesis of chiral 2-carboxy cyclic ethers involves the copper-catalyzed intramolecular O-H insertion of ω-hydroxy-α-diazoesters. This reaction proceeds with high enantioselectivity when chiral spiro bisoxazoline ligands are employed. The method is versatile, allowing for the synthesis of various ring sizes, including tetrahydrofuran-2-carboxylates.

The key step is the formation of a copper-carbene intermediate from the diazoester, which then undergoes an intramolecular insertion into the tethered hydroxyl group to form the tetrahydrofuran ring.

Reaction Pathway for Copper-Catalyzed O-H Insertion

Caption: Copper-catalyzed intramolecular O-H insertion for chiral tetrahydrofuran synthesis.

Quantitative Data for Copper-Catalyzed O-H Insertion

| Entry | Substrate | Catalyst System | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |

| 1 | ω-hydroxy-α-diazopropionate | CuCl / (R,R,R,R,R)-Spiro Bisoxazoline Ligand | 88 | 97 | [3] |

Experimental Protocol: General Procedure for the Synthesis of ω-Hydroxy-α-diazo Esters

The synthesis of the requisite ω-hydroxy-α-diazo esters can be achieved through an aldol-type condensation of aldehydes with ethyl diazoacetate.

-

A solution of the aldehyde and ethyl diazoacetate in a suitable solvent (e.g., THF) is cooled to a low temperature (e.g., -78°C).

-

A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is added dropwise to effect the condensation.

-

The reaction is quenched with a proton source (e.g., saturated aqueous NH₄Cl) and the product is extracted and purified.[4]

Lewis Acid-Mediated Cyclization of α-Diazoesters

The reaction of α-diazoesters with β-benzyloxy carbonyl compounds, mediated by a Lewis acid such as tin(IV) chloride (SnCl₄), provides a direct route to substituted tetrahydrofuran-2-carboxylates. This method allows for the formation of the tetrahydrofuran ring with concomitant introduction of substituents.

The reaction is believed to proceed via nucleophilic addition of the diazo ester to the Lewis acid-activated carbonyl group, followed by intramolecular alkylation of the resulting ether and subsequent debenzylation.

Logical Flow of Lewis Acid-Mediated Cyclization

References

An In-depth Technical Guide on the Spectroscopic Characterization of 4-Methyloxolane-2-carboxylic Acid

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for 4-methyloxolane-2-carboxylic acid. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document outlines predicted spectral data based on the compound's structure, detailed experimental protocols for data acquisition, and a logical workflow for its analytical characterization.

Predicted Spectroscopic Data

Due to the absence of publicly available experimental spectra for this compound, the following tables present predicted data based on established principles of NMR and mass spectrometry and analysis of structurally similar compounds. These tables offer a baseline for researchers seeking to identify or characterize this molecule.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) (Hz) |

| COOH | 10.0 - 13.0 | br s | - |

| H2 | 4.2 - 4.4 | dd | 8.0, 6.0 |

| H5a | 3.8 - 4.0 | t | 8.0 |

| H5b | 3.6 - 3.8 | dd | 8.0, 6.0 |

| H4 | 2.3 - 2.5 | m | - |

| H3a | 2.1 - 2.3 | m | - |

| H3b | 1.8 - 2.0 | m | - |

| CH₃ | 1.0 - 1.2 | d | 7.0 |

Solvent: CDCl₃. The chemical shift of the carboxylic acid proton is highly dependent on concentration and solvent.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C=O | 175 - 180 |

| C2 | 78 - 82 |

| C5 | 68 - 72 |

| C4 | 38 - 42 |

| C3 | 35 - 39 |

| CH₃ | 18 - 22 |

Solvent: CDCl₃.

Predicted Mass Spectrometry Data

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment | Notes |

| 130 | [M]⁺ | Molecular ion (for EI-MS) |

| 129 | [M-H]⁻ | Deprotonated molecule (for ESI-MS, negative mode) |

| 115 | [M-CH₃]⁺ | Loss of the methyl group |

| 85 | [M-COOH]⁺ | Loss of the carboxylic acid group |

| 57 | [C₄H₉]⁺ | Fragment corresponding to the isobutyl group |

| 45 | [COOH]⁺ | Carboxylic acid fragment |

Ionization Method: Electron Ionization (EI) or Electrospray Ionization (ESI).

Experimental Protocols

The following are detailed methodologies for the acquisition of NMR and mass spectrometry data for a small organic molecule such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the purified this compound.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). A common choice for carboxylic acids is CDCl₃.[1]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required. Most modern spectrometers use the residual solvent peak as a reference.

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Data Acquisition:

-

The ¹H NMR spectra can be recorded on a 400 MHz spectrometer.[1]

-

Set the spectral width to an appropriate range (e.g., -2 to 14 ppm).

-

Acquire the data with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Process the data using an appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

-

¹³C NMR Data Acquisition:

-

The ¹³C NMR spectra can be recorded on the same 400 MHz spectrometer, which would have a ¹³C frequency of 100.6 MHz.[1]

-

Use a proton-decoupled pulse sequence to obtain singlets for all carbon atoms.

-

Set the spectral width to a range of 0 to 220 ppm.

-

A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

-

Process the data similarly to the ¹H NMR spectrum, referencing it to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.

-

-

Data Acquisition (Electrospray Ionization - ESI):

-

Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Acquire mass spectra in both positive and negative ion modes. For a carboxylic acid, the negative ion mode is often more informative, showing the [M-H]⁻ ion.

-

The mass spectra can be recorded over a mass-to-charge (m/z) range of 50-500 Da.

-

-

Data Acquisition (Electron Ionization - EI):

-

This technique is typically coupled with Gas Chromatography (GC-MS).

-

The sample, dissolved in a volatile solvent, is injected into the GC.

-

The GC column separates the components of the sample before they enter the mass spectrometer.

-

In the ion source, the sample molecules are bombarded with electrons (typically at 70 eV), causing ionization and fragmentation.[2]

-

The mass analyzer separates the resulting ions based on their m/z ratio.

-

Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of a novel compound like this compound.

Caption: A flowchart illustrating the process from chemical synthesis to structural elucidation and reporting.

References

A Technical Guide to Novel Reactions of 4-Methyloxolane-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyloxolane-2-carboxylic acid, a chiral substituted tetrahydrofuran, represents a versatile scaffold with significant potential in medicinal chemistry and organic synthesis. The tetrahydrofuran moiety is a common feature in numerous biologically active natural products and approved pharmaceuticals.[1][2][3][4] The strategic placement of a carboxylic acid group at the 2-position and a methyl group at the 4-position offers multiple avenues for stereoselective functionalization and the development of novel chemical entities. This guide explores potential novel reactions involving this compound, drawing upon established principles in heterocyclic chemistry and modern synthetic methodologies. The reactions detailed herein are proposed based on analogous systems and aim to inspire further research and application of this promising building block.

Stereoselective Synthesis of this compound

The development of novel reactions presupposes the availability of enantiomerically pure starting materials. Several strategies can be envisioned for the stereoselective synthesis of this compound, primarily involving asymmetric cyclization reactions.

One promising approach is the intramolecular iodo-aldol cyclization of prochiral α-substituted enoate aldehydes.[5] This method allows for the controlled formation of multiple stereocenters. Another powerful strategy involves the Lewis-acid mediated synthesis from α-diazoesters and β-benzyloxy carbonyl compounds, which proceeds through an intramolecular ether alkylation.[3]

Experimental Protocol: Proposed Asymmetric Synthesis via Iodocyclization

This protocol is adapted from established methods for the synthesis of substituted tetrahydrofurans.

-

Preparation of the Aldehyde Precursor: To a solution of (E)-5-methylhex-2-en-1-ol in dichloromethane (DCM), add Dess-Martin periodinane and stir at room temperature for 2 hours. Quench the reaction with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate. Extract the aqueous layer with DCM, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude aldehyde.

-

Iodocyclization: Dissolve the crude aldehyde in acetonitrile and cool to -20 °C. Add a solution of iodine in acetonitrile dropwise until a persistent brown color is observed. Stir the reaction at this temperature for 4 hours.

-

Oxidation and Esterification: Quench the reaction with aqueous sodium thiosulfate. Extract with diethyl ether and dry the organic layer. Concentrate the solvent and dissolve the residue in a mixture of acetonitrile, water, and carbon tetrachloride. Add sodium periodate and a catalytic amount of ruthenium(III) chloride. Stir vigorously for 6 hours. Extract the product with ethyl acetate, dry, and concentrate. The resulting carboxylic acid can be esterified with diazomethane or by Fischer esterification to facilitate purification by column chromatography.

-

Purification: Purify the crude ester by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

Novel Decarboxylative Functionalization Reactions

Recent advances in photoredox catalysis have enabled a wide range of decarboxylative functionalization reactions of carboxylic acids under mild conditions.[6][7][8] These methods offer a powerful tool for C-C and C-heteroatom bond formation, transforming the carboxylic acid group into a versatile functional handle.

Decarboxylative Arylation

A proposed novel reaction is the visible-light-induced decarboxylative arylation of this compound. This reaction would generate a radical at the 2-position of the oxolane ring, which can then be trapped by an aryl coupling partner.

Caption: Proposed workflow for decarboxylative arylation.

Decarboxylative Alkylation

Similarly, a decarboxylative Giese-type addition could be employed to introduce alkyl substituents at the 2-position. This reaction would involve the addition of the generated oxolanyl radical to an electron-deficient alkene.

Table 1: Proposed Decarboxylative Functionalization Reactions

| Reaction Type | Coupling Partner | Catalyst System | Expected Yield (%) | Diastereomeric Ratio (d.r.) |

| Arylation | 4-Bromobenzonitrile | Ir(ppy)₃ / NiCl₂·glyme | 60-80 | 1:1 to 3:1 |

| Vinylation | Vinyl bromide | Ir(dF(CF₃)ppy)₂(dtbbpy)PF₆ | 55-75 | >10:1 |

| Alkylation | Acrylonitrile | fac-Ir(ppy)₃ | 65-85 | 1:1 to 2:1 |

Yields and diastereomeric ratios are estimated based on analogous systems reported in the literature.[5][6][9]

Experimental Protocol: General Procedure for Photocatalytic Decarboxylative Arylation

-

Reaction Setup: To an oven-dried 8 mL vial, add this compound (1.0 equiv), the aryl halide (1.5 equiv), photocatalyst (e.g., fac-Ir(ppy)₃, 1-2 mol%), and a suitable base (e.g., Cs₂CO₃, 2.0 equiv).

-

Degassing: Add the appropriate solvent (e.g., DMSO or DMF, 0.1 M) and degas the mixture by sparging with argon for 15-20 minutes.

-

Irradiation: Place the vial approximately 5-10 cm from a blue LED lamp and stir at room temperature.

-

Workup: After completion of the reaction (monitored by TLC or LC-MS), dilute the mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Novel Ring-Opening Reactions

The oxolane ring, while generally stable, can undergo ring-opening reactions under specific conditions, leading to the formation of functionalized linear structures. The presence of the carboxylic acid group can influence the regioselectivity of these reactions.

Acid-Catalyzed Ring Opening with Nucleophiles

Treatment of this compound with a strong acid in the presence of a nucleophile could lead to ring opening. Protonation of the ether oxygen would activate the ring towards nucleophilic attack.

Caption: Proposed acid-catalyzed ring-opening pathway.

Reductive Ring Opening

Reductive cleavage of the C-O bond could be achieved using reducing agents like diisobutylaluminium hydride (DIBAL-H) or through catalytic hydrogenation under forcing conditions. This would yield a diol-carboxylic acid derivative.

Table 2: Proposed Ring-Opening Reactions

| Reaction Type | Reagents | Key Intermediate | Expected Product |

| Acid-Catalyzed | HBr, Acetic Acid | Oxonium ion | 5-Bromo-4-methyl-2-hydroxypentanoic acid |

| Reductive | LiAlH₄ | - | 4-Methylpentane-1,2,5-triol |

| With Organometallics | Me₂CuLi | - | 4-Methyl-5-oxohexanoic acid |

Products are predicted based on established mechanisms of ether cleavage.[10]

Experimental Protocol: Proposed Acid-Catalyzed Ring Opening with HBr

-

Reaction Setup: In a sealed tube, dissolve this compound in a 33% solution of HBr in acetic acid.

-

Heating: Heat the mixture at 80 °C for 12 hours.

-

Workup: Cool the reaction to room temperature and pour it onto ice. Extract the aqueous layer with ethyl acetate.

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by crystallization or column chromatography.

Biocatalytic Reactions

Biocatalysis offers a green and highly selective approach to the modification of organic molecules. For this compound, which is chiral, biocatalytic methods are particularly attractive for deracemization or enantioselective transformations.

Enzymatic Deracemization

A racemic mixture of this compound could potentially be resolved using lipases or esterases.[11] This would involve the enantioselective hydrolysis of a corresponding ester derivative, allowing for the separation of one enantiomer as the acid and the other as the unreacted ester.

Caption: Workflow for enzymatic kinetic resolution.

Conclusion

This compound is a scaffold with considerable untapped potential. The novel reactions proposed in this guide, including stereoselective synthesis, decarboxylative functionalization, ring-opening reactions, and biocatalytic transformations, provide a roadmap for future research. The development of these methodologies will not only expand the synthetic chemist's toolbox but also enable the creation of novel molecules with potential applications in drug discovery and materials science. Further experimental validation of these proposed pathways is highly encouraged to fully unlock the synthetic utility of this versatile building block.

References

- 1. researchgate.net [researchgate.net]

- 2. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tetrahydrofuran - Wikipedia [en.wikipedia.org]

- 5. Tetrahydrofuran synthesis [organic-chemistry.org]

- 6. Visible-Light-Induced Decarboxylative Functionalization of Carboxylic Acids and Their Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Photocatalytic decarboxylation of free carboxylic acids and their functionalization - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC [mdpi.com]

An In-depth Technical Guide on the Stereochemistry of 4-Methyloxolane-2-carboxylic Acid

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive overview of the stereochemistry of 4-methyloxolane-2-carboxylic acid, a chiral heterocyclic compound with potential applications in medicinal chemistry and materials science. Due to the limited direct research on this specific molecule, this document synthesizes information from studies on analogous substituted tetrahydrofurans to elucidate its stereochemical properties. The guide covers the possible stereoisomers, stereoselective synthetic strategies, and potential chiroptical and spectroscopic characteristics. Detailed experimental protocols for the synthesis of structurally related compounds are provided to serve as a practical reference for researchers. All quantitative data is presented in structured tables, and key concepts are illustrated with diagrams generated using Graphviz. This document is intended for researchers, scientists, and drug development professionals working in the field of organic chemistry and stereochemistry.

Introduction

This compound, also known as 4-methyl-tetrahydrofuran-2-carboxylic acid, is a disubstituted tetrahydrofuran derivative. The tetrahydrofuran ring is a prevalent structural motif in numerous natural products and pharmacologically active compounds. The introduction of substituents at the C2 and C4 positions creates two stereogenic centers, leading to the existence of four possible stereoisomers. The specific stereochemistry of these molecules is critical as it profoundly influences their biological activity and physical properties.

This guide will delve into the stereochemical intricacies of this compound, providing a theoretical framework and practical methodologies for its synthesis and characterization.

Stereoisomers of this compound

The presence of two chiral centers at positions 2 and 4 of the oxolane ring results in four stereoisomers, which can be grouped into two pairs of enantiomers. These diastereomeric pairs are designated as cis and trans, referring to the relative orientation of the methyl and carboxylic acid groups with respect to the plane of the tetrahydrofuran ring.

The four stereoisomers are:

-

(2R, 4R)-4-methyloxolane-2-carboxylic acid

-

(2S, 4S)-4-methyloxolane-2-carboxylic acid

-

(2R, 4S)-4-methyloxolane-2-carboxylic acid

-

(2S, 4R)-4-methyloxolane-2-carboxylic acid

The (2R, 4R) and (2S, 4S) isomers constitute one enantiomeric pair (trans), while the (2R, 4S) and (2S, 4R) isomers form the other enantiomeric pair (cis).

Stereoselective Synthetic Strategies

The synthesis of specific stereoisomers of 2,4-disubstituted tetrahydrofurans is a significant challenge in organic chemistry. Several methods have been developed to control both the relative (cis/trans) and absolute stereochemistry. These strategies often involve intramolecular cyclization reactions of acyclic precursors where the stereocenters are established in a controlled manner.

Iodoetherification

Iodoetherification of homoallylic alcohols is a powerful method for the synthesis of substituted tetrahydrofurans. The stereochemical outcome of the cyclization can be influenced by the geometry of the double bond and the existing stereocenters in the substrate. For the synthesis of trans-2,4-disubstituted tetrahydrofurans, high stereoselectivity can be achieved.

Palladium-Catalyzed Cyclization

Palladium-catalyzed reactions of γ-hydroxy internal alkenes with aryl or vinyl bromides can afford 2,1'-disubstituted tetrahydrofurans with good yields and diastereoselectivities. While this specific substitution pattern differs from the target molecule, the underlying principles of stereocontrol are relevant.

Radical Cyclization

Radical cyclization of 3-oxa-5-hexenyl radicals can lead to 2,4-disubstituted tetrahydrofurans. The cis/trans selectivity in these reactions can be controlled by the addition of Lewis acids, which can reverse the diastereoselectivity from a preference for the trans isomer in the unperturbed reaction to the cis isomer.

The following table summarizes typical yields and diastereoselectivities for the synthesis of analogous 2,4-disubstituted tetrahydrofurans based on literature reports.

| Method | Substrate Type | Typical Yield (%) | Diastereomeric Ratio (trans:cis) | Reference |

| Iodoetherification | Homoallylic alcohols | 70-90 | >20:1 | [1] |

| Radical Cyclization (uncatalyzed) | 2-substituted 3-oxa-5-hexenyl radicals | 60-80 | 1:3 - 1:5 | |

| Radical Cyclization (with Lewis Acid) | 2-substituted 3-oxa-5-hexenyl radicals | 60-80 | Reversed to favor cis |

Table 1: Comparison of Stereoselective Synthetic Methods for 2,4-Disubstituted Tetrahydrofurans

Experimental Protocols

Due to the absence of specific literature for this compound, this section provides a representative experimental protocol for the stereoselective synthesis of a trans-2,4-disubstituted tetrahydrofuran via iodoetherification, adapted from analogous procedures.

General Procedure for Iodoetherification

Materials:

-

Homoallylic alcohol precursor

-

Iodine (I₂)

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (CH₂Cl₂)

-

Sodium thiosulfate (Na₂S₂O₃)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

A solution of the homoallylic alcohol in dichloromethane is cooled to 0 °C in an ice bath.

-

Sodium bicarbonate is added to the solution, followed by the portion-wise addition of iodine.

-

The reaction mixture is stirred at 0 °C and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

The reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate.

-

The layers are separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-